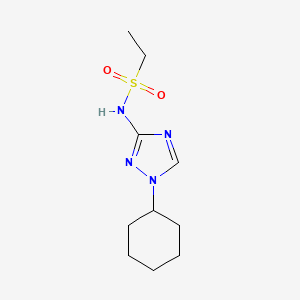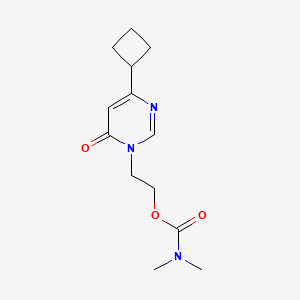
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide, also known as ML277, is a small molecule compound that has been studied extensively in scientific research. It is a potent and selective activator of the KATP channel, which is a protein complex that plays a crucial role in regulating insulin secretion in pancreatic beta cells.
Mechanism of Action
The KATP channel is a protein complex that consists of two subunits, the sulfonylurea receptor (SUR) and the inward rectifier potassium channel (Kir6.2). N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide binds to the SUR subunit of the KATP channel, which causes a conformational change that leads to the opening of the channel. This allows potassium ions to flow out of the cell, which depolarizes the cell membrane and leads to an increase in insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases insulin secretion in pancreatic beta cells, which leads to a decrease in blood glucose levels. It also has neuroprotective effects and has been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce the size of infarcts in animal models of ischemic stroke.
Advantages and Limitations for Lab Experiments
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide has several advantages for lab experiments. It is a potent and selective activator of the KATP channel, which makes it a valuable tool for studying the role of the channel in insulin secretion and other physiological processes. However, this compound also has some limitations. It is a small molecule compound, which means that it may have limited bioavailability and may not be suitable for oral administration. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide. One area of research is to investigate the potential therapeutic applications of this compound in treating diabetes and other diseases. Another area of research is to study the structure-activity relationship of this compound and to develop more potent and selective activators of the KATP channel. Additionally, research could be done to investigate the off-target effects of this compound and to develop strategies to minimize these effects. Overall, this compound is a promising compound that has the potential to lead to new treatments for diabetes and other diseases.
Synthesis Methods
The synthesis of N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide involves a series of chemical reactions that start with the compound 2-bromo-3-fluoropyridine. This compound is reacted with N-methyl-1-propoxyisoquinoline-3-carboxylic acid to form the intermediate product, which is then treated with thionyl chloride to produce the final compound, this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications in treating diabetes. It has been shown to activate the KATP channel in pancreatic beta cells, which leads to an increase in insulin secretion. This makes this compound a promising drug candidate for the treatment of type 2 diabetes. Additionally, this compound has also been studied for its potential applications in treating other diseases such as epilepsy and ischemic stroke.
Properties
IUPAC Name |
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-3-11-25-18-14-8-5-4-7-13(14)12-16(22-18)19(24)23(2)17-15(20)9-6-10-21-17/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXFEWMEWZEDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CC2=CC=CC=C21)C(=O)N(C)C3=C(C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)


![N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663226.png)
![(2-Hydroxy-4-nitrophenyl)-[4-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7663230.png)

![1-[(2-chlorophenyl)methyl]-N-(5-methyl-1-phenylpyrazol-4-yl)pyrazole-4-carboxamide](/img/structure/B7663243.png)
![4-methyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]quinoline-2-carboxamide](/img/structure/B7663264.png)
![3-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl]-6-methylpyrimidin-4-one](/img/structure/B7663267.png)
![(2S)-1-[3-(hydroxymethyl)azetidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7663276.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine](/img/structure/B7663283.png)
